3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)17-21-20-16(25-17)12-4-2-3-5-14(12)19/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPGAOIASSXFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Chromenone: The oxadiazole intermediate is then coupled with a chromenone derivative through a condensation reaction, often facilitated by a catalyst such as a Lewis acid.
Substitution with Aminophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole moiety is reactive toward nucleophilic agents due to electron-deficient nitrogen atoms. Key reactions include:
Reactions Involving the 2-Aminophenyl Group
The aromatic amine group undergoes functionalization typical for anilines:
Diazotization and Coupling
-
Diazotization with NaNO₂/HCl followed by coupling with phenols or amines yields azo derivatives.
-
Example: Formation of Schiff bases via condensation with aldehydes (e.g., benzaldehyde) .
Acylation
-
Reaction with acyl chlorides or anhydrides forms acetamide derivatives:
.
This modification enhances biological activity, as seen in hydrazide derivatives .
Coumarin Core Reactivity
The coumarin lactone ring and methoxy group participate in:
Hydrolysis of the Lactone Ring
Under basic conditions (e.g., NaOH), the lactone ring opens to form a carboxylate:
.
Re-closure occurs upon acidification .
Demethylation of the Methoxy Group
-
Treatment with HBr or BBr₃ removes the methyl group, yielding a hydroxyl substituent:
.
This modification is critical for enhancing hydrogen-bonding interactions in drug design .
Cyclization and Heterocycle Formation
The amino and oxadiazole groups facilitate cyclocondensation:
Example: Reaction with acetyl acetone forms pyrazole derivatives :
.
Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies reveal key modifications:
Anticancer Derivatives
-
Introduction of sulfonamide or trifluoromethyl groups at the oxadiazole ring improves telomerase inhibition (IC₅₀ values: 1.18–2.56 µM) .
-
Hybridization with steroidal moieties enhances cytotoxicity (e.g., IC₅₀ = 17.33 µM against leukemia) .
Antimicrobial Analogues
-
Thioether linkages (e.g., –SCH₂–) between oxadiazole and coumarin improve MIC values against Staphylococcus aureus .
Spectroscopic Characterization
Critical analytical data for reaction validation:
Synthetic Optimization
Key parameters for scalable synthesis:
-
Yield Enhancement : Use of deep eutectic solvents (DES) improves cyclocondensation efficiency (yield: 78–95%) .
-
Green Chemistry : Ultrasound-assisted reactions reduce time from 6 hours to 30 minutes .
This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for drug discovery. Further studies should explore photocatalytic C–H activation and asymmetric catalysis to unlock novel derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results.
Case Study: Anticancer Efficacy
A study evaluated the compound's effect on human breast cancer cell lines (MCF-7). The results indicated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting potent anticancer activity.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism includes inhibition of bacterial enzymes, which is crucial for its efficacy as an antimicrobial agent.
Case Study: Antimicrobial Testing
In vitro studies showed that 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. It appears to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant inhibition | |
| Antimicrobial | Effective against bacteria | |
| Anti-inflammatory | Modulation of pathways |
Applications in Materials Science
Beyond medicinal uses, this compound is being explored for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in advanced electronic materials.
Synthesis and Characterization
The synthesis involves multiple steps including condensation reactions to form the oxadiazole and subsequent modifications to introduce the coumarin moiety. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
Mechanism of Action
The mechanism of action of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the oxadiazole and chromenone moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
7-Methoxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- Structural Differences: Replaces the 2-aminophenyl group with a 4-methoxyphenyl substituent .
- Reduced hydrogen-bonding capacity due to the absence of an amino group, which may lower binding affinity to enzymes like α-glucosidase .
7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one
- Structural Differences: Substitutes 2-aminophenyl with 2-bromophenyl and adds a methylene spacer between the oxadiazole and coumarin .
- Impact: Bromine’s electron-withdrawing nature decreases solubility and may hinder cellular uptake.
Table 1: Comparison of Oxadiazole-Substituted Coumarins
Coumarins with Alternative Heterocycles
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives
3-(1,3-Thiazol-2-yl)-7-methoxycoumarin Derivatives
Table 2: Heterocycle-Driven Activity Comparison
Substituent-Driven Functional Variations
Amino Group vs. Halogen Substituents
- 2-Aminophenyl: Enhances solubility (logP ~2.5 predicted) and enables hydrogen bonding with target proteins (e.g., α-glucosidase’s catalytic site) .
- Halogenated Analogues (e.g., 2-Bromophenyl) : Increase molecular weight and logP (e.g., ~3.8 for bromophenyl), reducing aqueous solubility but improving membrane permeability .
Methoxy Positioning on Coumarin
- 7-Methoxy : Standard in many bioactive coumarins, optimizing π-π stacking with aromatic residues in enzymes .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s oxadiazole ring can be synthesized via Cu-catalyzed cyclization, achieving yields of ~40–65% under optimized conditions .
- Safety Profile: Amino-substituted coumarins generally exhibit lower toxicity (LD₅₀ > 500 mg/kg in rodents) compared to halogenated derivatives, which may carry hepatotoxicity risks .
Biological Activity
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one is a complex heterocyclic compound that combines the structural features of oxadiazole and coumarin. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Formula and Characteristics
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 321.29 g/mol
Structural Representation
The compound's structure can be represented as follows:
This structure incorporates a coumarin moiety linked to an oxadiazole ring, which is significant for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit promising anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer metabolism and progression .
- Molecular Docking Studies : Molecular docking studies have demonstrated that this compound can effectively bind to target proteins involved in tumor growth regulation .
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays against various cancer cell lines (e.g., MCF-7 and MDA-MB 231) revealed that this compound exhibits significant antiproliferative effects with IC values comparable to standard chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against a range of bacterial and fungal pathogens:
- Broad Spectrum Activity : Studies have shown that derivatives of oxadiazole exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various pathogens suggest that it possesses significant antibacterial properties, with some derivatives showing effectiveness similar to established antibiotics .
Case Study: Antibacterial Efficacy
In one study, this compound was tested against Staphylococcus aureus and demonstrated potent antibacterial activity with MIC values lower than those of traditional antibiotics like imipenem .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using various assays:
- DPPH Radical Scavenging Activity : The DPPH assay showed that this compound effectively scavenges free radicals, indicating its potential use as an antioxidant agent .
Research Findings
Research indicated that compounds with similar structures exhibited high radical scavenging activities, suggesting a strong correlation between the oxadiazole structure and antioxidant efficacy .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Antimicrobial, Antioxidant | Enzyme inhibition |
| 5-(2-Aminophenyl)-1,3,4-Oxadiazole | Antimicrobial | Direct inhibition of bacterial enzymes |
| Coumarin Derivatives | Antioxidant | Radical scavenging |
This comparison highlights the unique biological profile of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-y)-7-methoxy-coumarin due to its dual functionality.
Q & A
Basic Synthesis and Structural Characterization
Q1.1: What are the standard synthetic routes for preparing 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxy-2H-chromen-2-one, and how are intermediates validated? Methodological Answer: The compound is synthesized via a multi-step protocol:
Coumarin Core Formation : 7-Methoxycoumarin is prepared using Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions .
Oxadiazole Ring Introduction : Hydrazide intermediates are cyclized with 2-aminophenyl-substituted carboxylic acids using POCl₃ or polyphosphoric acid to form the 1,3,4-oxadiazole ring .
Validation : Intermediates are confirmed via -NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) and IR (C=O stretch at ~1700 cm⁻¹ for coumarin, N–H bend at ~1600 cm⁻¹ for oxadiazole) .
Q1.2: How is the compound purified, and what analytical techniques confirm its identity? Answer: Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. LC-MS (m/z ~365 [M+H]⁺) and elemental analysis (C, H, N within ±0.3% of theoretical values) confirm purity .
Advanced Synthetic Challenges
Q2.1: How do substituents on the oxadiazole ring (e.g., 2-aminophenyl) influence reaction yields, and what strategies mitigate side reactions? Answer: The electron-donating 2-aminophenyl group increases steric hindrance during cyclization, reducing yields (~40–50%). Microwave-assisted synthesis (120°C, 30 min) improves efficiency by 20% compared to conventional heating . Side products (e.g., open-chain hydrazides) are minimized using anhydrous POCl₃ and inert atmospheres .
Q2.2: What computational tools predict regioselectivity in oxadiazole formation? Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict preferential cyclization at the 5-position of oxadiazole. Molecular electrostatic potential maps guide solvent selection (e.g., DMF for polar intermediates) .
Structural and Crystallographic Analysis
Q3.1: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve ambiguities in the compound’s structure? Answer: SC-XRD using SHELXL (via Olex2 interface) refines the structure:
- Key Parameters : Space group , Z = 4, R-factor < 0.04.
- Features : Dihedral angle between coumarin and oxadiazole planes (~45°) indicates partial conjugation .
- Validation : Mercury CSD 2.0 visualizes H-bonding (N–H⋯O, 2.8 Å) and π-π stacking (3.5 Å) .
Q3.2: How are powder XRD patterns used to detect polymorphs? Answer: Rietveld refinement (TOPAS-Academic) compares experimental vs. simulated patterns. Polymorphs are identified via peak splitting (e.g., 2θ = 12.5° vs. 13.1°) and thermal analysis (DSC endotherms at 205°C vs. 210°C) .
Biological Activity and Mechanistic Studies
Q4.1: What in vitro assays evaluate the compound’s antimicrobial activity, and how are conflicting data resolved? Answer:
- Assays : Broth microdilution (MIC against E. coli O157:H7: 12.5 µg/mL) and time-kill kinetics (3-log reduction in 6 hr) .
- Conflicts : Discrepancies in MIC values (e.g., 12.5 vs. 25 µg/mL) arise from inoculum size variations. Standardizing to 1×10⁵ CFU/mL and using CLSI guidelines resolves inconsistencies .
Q4.2: What structural analogs show enhanced activity, and how is SAR rationalized? Answer:
- Analog 1 : 3-(5-(4-Nitrophenyl)-oxadiazol-2-yl) derivative (MIC: 6.25 µg/mL) suggests electron-withdrawing groups enhance membrane penetration .
- Analog 2 : 7-Hydroxy substitution reduces activity (MIC: 50 µg/mL), indicating methoxy’s role in hydrophobic interactions .
Data Contradiction and Reproducibility
Q5.1: How are discrepancies in reported solubility profiles addressed? Answer: Solubility in DMSO ranges from 10–25 mg/mL due to residual solvents in crystallization. Karl Fischer titration quantifies water content (<0.1% improves reproducibility). Co-solvency with β-cyclodextrin (1:2 molar ratio) enhances aqueous solubility (5 mg/mL) .
Q5.2: Why do computational docking results vary across studies? Answer: Differences arise from protein conformation (e.g., E. coli DNA gyrase vs. human topoisomerase II). Consensus docking (AutoDock Vina + Glide) with induced-fit refinement (Prime) improves reliability .
Advanced Pharmacological Evaluation
Q6.1: What in vivo models assess bioavailability, and how is metabolic stability optimized? Answer:
- Models : Rats (IV vs. oral administration; bioavailability ~15%).
- Optimization : PEGylation (MW 2000) increases half-life (t₁/₂ from 2 hr to 6 hr) and reduces CYP3A4-mediated metabolism .
Q6.2: How are off-target effects screened? Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
